molecular formula C9H13N3O2S B029035 Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 76360-82-2

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B029035
CAS RN: 76360-82-2
M. Wt: 227.29 g/mol
InChI Key: VDDZMXQAZJMGPK-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound that has garnered interest for its potential in various fields of research. Its structure and properties make it a candidate for diverse applications in chemistry and biology. This compound is part of a broader family of pyrimidine derivatives, which are known for their versatile roles in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds typically involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles or isothioureas, resulting in high yields of the desired esters. These esters can be hydrolyzed to their corresponding carboxylic acids and further converted to various substituted pyrimidines, demonstrating the compound's synthetic flexibility and utility in producing a range of derivatives with potential biological activities (Schenone, Sansebastiano, & Mosti, 1990).

Molecular Structure Analysis

The molecular structure of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is characterized by the presence of functional groups that are crucial for its chemical behavior and biological activity. These include the ethyl ester group, which enhances the compound's solubility in organic solvents, a methylthio group that contributes to its steric and electronic properties, and a methylamino group that can participate in hydrogen bonding and other interactions.

Chemical Reactions and Properties

This compound is involved in reactions that highlight its versatility, such as its role in the synthesis of pyrimidine derivatives with antiviral and antimycotic activities. The ability to undergo reactions with hydrazine or undergo nucleophilic substitutions makes it a valuable building block for the development of compounds with potential therapeutic applications (Sansebastiano et al., 1993).

Scientific Research Applications

  • Inhibition of Gene Expression

    Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate is a potent inhibitor of AP-1 and NF-kappaB mediated gene expression, as explored in structure-activity relationship studies (Palanki et al., 2002).

  • Synthesis of Thieno[3,4-d]pyrimidines

    The compound can be converted into ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-6-carboxylates, a process studied for the synthesis of thieno[3,4-d]pyrimidines and their potential as pharmaceutical agents (Ryndina et al., 2002).

  • Preparation of Esters and Amides

    A method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids with potential applications in synthesizing new 2,4,5-trisubstituted compounds was developed (Santilli et al., 1971).

  • Nucleophilic Substitution Reactions

    Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related compound, can be converted into various nucleophilic substitution products (Shadbolt & Ulbricht, 1967).

  • Potential Pharmaceutical Applications

    The synthesis and properties of 2-alkylthio-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids derivatives show potential for pharmaceutical applications (Śladowska et al., 1990).

  • Synthesis of Thiazolopyrimidines

    The synthesis of ethyl 5-aryl-3-oxo-7-substituted-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates and their potential applications in pharmaceuticals have been explored (Sherif et al., 1993).

  • Antimicrobial and Anti-Inflammatory Properties

    Pyrimidine-5-carboxylate derivatives synthesized through Cyclocondensation and Michel type addition reaction have shown promising antibacterial, antifungal, and anti-inflammatory properties (A.S.Dongarwar et al., 2011).

  • Kinetic Studies in Oxidation Reactions

    Ethyl-2-(methylthio) pyrimidine 5-carboxylate's oxidation by potassium dichromate in aqueous perchloric acid medium has been studied for its products and reaction kinetics (Padmini et al., 2016).

properties

IUPAC Name

ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDZMXQAZJMGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304287
Record name Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

76360-82-2
Record name 76360-82-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-methylsulfanyl-5-pyrimidinecarboxylate ethyl ester (18.66 g, 80.4 mmol) in 260 mL of tetrahydrofuran was added triethylamine (34 mL, 244 mmol), followed by 30 mL of a 40% aqueous solution of methylamine. The solution was stirred for 30 minutes at 25° C. then concentrated in vacuo and partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over MgSO4, filtered, and concentrated to provide a white solid. The solid was suspended in hexane and filtered to provide 14.70 g (81%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxylate ethyl ester; mp 91°-93° C.
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18.66 g
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34 mL
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260 mL
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aqueous solution
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Synthesis routes and methods II

Procedure details

4-Chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (10 g, 429 mmol) was dissolved in acetonitrile to which DIPEA (4.34 g, 642 mmol) and methylamine hydrochloride (11.10 g, 858 mmol) was added. The reaction mixture was stirred at 100° C. for 3 hours, then cooled to room temperature and poured in to ice water. Off-white crystalline solid precipitated out. The solid was collected by filtration on a Buchner funnel and dried under vacuum to give the desired product (11 g). 1H NMR (DMSO-d6): δ 1.30 (t, J=7 Hz, 3H), δ 2.46 (s, 3H), δ 2.99 (d, J=5 Hz, 3H), δ 4.29 (q, J=7 Hz, 2H), δ 8.09 (br, s, 1H), δ 8.53 (s, 1H).
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10 g
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4.34 g
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11.1 g
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (5.0 g, 21.5 mmol) and 29% methylamine (5.75 g, 53.72 mmol, methanol (MeOH) solution) in tetrahydrofuran (THF) (100 mL) was stirred at room temperature for 2 hours. The reaction mixture was then concentrated, followed by the addition of sodium bicarbonate (NaHCO3) (aq., 20 mL), and the resulting solution was extracted with ethyl acetate (EtOAc) (3×50 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered, and concentrated to afford ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (4.68 g, 96%) as a yellowish solid. MS (ES+) C9H13N3O2S requires: 227. found: 228 [M+H]+.
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5 g
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5.75 g
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100 mL
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Synthesis routes and methods IV

Procedure details

4-Methylamino-2-methylsulfanylpyrimidine-5-carboxylic acid ethyl ester was prepared from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester and methylamine in tetrahydrofuran (THF) under basic conditions with triethylamine at temperatures between 5° C. and room temperature (RT).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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